molecular formula C9H11N3O2 B054007 Methyl 4-[(diaminomethylidene)amino]benzoate CAS No. 122228-09-5

Methyl 4-[(diaminomethylidene)amino]benzoate

Cat. No. B054007
CAS RN: 122228-09-5
M. Wt: 193.2 g/mol
InChI Key: MNUVBGMYHJEDJB-UHFFFAOYSA-N
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Description

“Methyl 4-[(diaminomethylidene)amino]benzoate” is a chemical compound with the molecular formula C9H11N3O2. It is used in the synthesis of guanidine alkaloids . It also plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of “Methyl 4-[(diaminomethylidene)amino]benzoate” involves esterification reactions . It has been used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 guanidine derivative, and 2 primary amines (aliphatic) .


Chemical Reactions Analysis

The catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide has been studied . It was used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-[(diaminomethylidene)amino]benzoate” is 193.2 g/mol. More detailed physical and chemical properties are not available in the current resources.

Future Directions

The future directions of “Methyl 4-[(diaminomethylidene)amino]benzoate” could involve further exploration of its role in the synthesis of guanidine alkaloids and its potential as a hepatitis C virus (HCV) helicase inhibitor . More research could also be conducted to understand its mechanism of action and to explore other potential applications.

properties

IUPAC Name

methyl 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11/h2-5H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVBGMYHJEDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559217
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-guanidinobenzoate

CAS RN

122228-09-5
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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